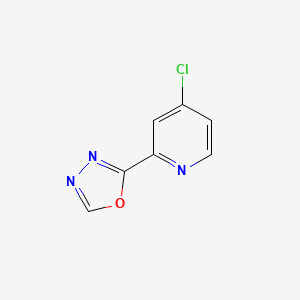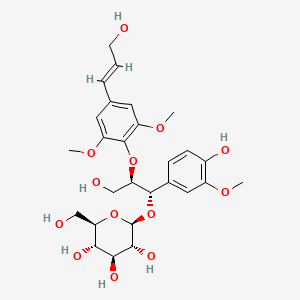![molecular formula C43H85N2O9P B1504118 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate CAS No. 115288-21-6](/img/structure/B1504118.png)
2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate
Übersicht
Beschreibung
16:0 Caproylamine PE belongs to the class of head group modified functionalized lipids, which are commonly used as reporting molecules. Caproylamine is a lipid with free amino group on the lipid head. This free amino group enables 16:0 caproylamine PE to interact with biomolecules that are important for drug delivery or target tissue specificity.
16:0 Caproylamine PE is a head group modified functionalized lipid. Caproylamine is a lipid containing free amino group on the lipid head, providing the flexibility to bind biomolecules that are important for drug delivery or target tissue specificity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties of Novel Phosphotriesters
Novel aryl bis(3'-O-acetylthymidin-5'-yl) phosphate derivatives were synthesized to investigate compounds that could hydrolyze to bis(nucleosid-5'-yl) phosphate under physiological conditions. These compounds, including 4-(methylsulfonyl)phenyl derivatives, were evaluated for their antiherpesvirus effects, suggesting potential as prodrugs for viral treatments. However, toxicity was observed with some compounds, which was attributed to the liberation of by-products following cellular penetration (Farrow et al., 1990).
Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry
This review focuses on biologically active phosphonates and their applications, highlighting acyclic nucleoside phosphonates (ANPs) and their derivatives as antivirals and potential drug candidates for treating viral infections. ANP prodrugs with improved pharmacokinetics demonstrate promising potential for clinical use, showing the significance of phosphonate groups in medicinal chemistry (Krečmerová et al., 2022).
Novel Smart and Self-healing Cerium Phosphate-based Corrosion Inhibitor
A study on cerium tri(bis(2-ethylhexyl)phosphate) as a novel corrosion inhibitor for AZ31 magnesium alloy shows its potential in protective coatings. The inhibitor demonstrated superior corrosion protection and cyclic pH-dependent corrosion inhibition, emphasizing the utility of phosphate-based compounds in materials science (Calado et al., 2020).
SYNTHESIS OF 2-[AMINO ACID ESTER / BIS-(2-CHLOROETHYL)AMINO]-6-METHYL-4H-1,3,2-DIOXAPHOSPHORINO(5,4-b)PYRIDINE 2-SULFIDES
This research details the synthesis of novel 2-[amino acid ester/bis-(2-chloroethyl)amino]-6-methyl-4H-1,3,2-dioxaphosphorino(5,4-b)pyridine 2-sulfides, which could have applications in developing new compounds with potential bioactivity. The chemical structures were characterized by various analytical techniques, highlighting the diversity of phosphorus-containing compounds in chemical synthesis (Reddy et al., 2004).
Wirkmechanismus
Target of Action
Amines, which are part of the compound’s structure, are known to act as nucleophiles . They can interact with various biological targets, such as enzymes and receptors, and influence their function.
Mode of Action
The compound’s interaction with its targets can be influenced by its amine group. Amines are weak bases and good nucleophiles, meaning they can donate an electron pair to an electrophile . This can result in the formation of new bonds and changes in the target molecule’s structure and function .
Biochemical Pathways
Amines can participate in various reactions, such as the formation of imine derivatives when they react with aldehydes and ketones . These reactions can influence multiple biochemical pathways and have downstream effects.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH of the environment can affect the compound’s ionization state and, therefore, its reactivity . Additionally, factors such as temperature and the presence of other molecules can influence the compound’s stability and interactions with its targets.
Eigenschaften
IUPAC Name |
2-(6-azaniumylhexanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H85N2O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-33-42(47)51-38-40(39-53-55(49,50)52-37-36-45-41(46)32-28-27-31-35-44)54-43(48)34-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-39,44H2,1-2H3,(H,45,46)(H,49,50)/t40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLBQYFFAUWDCA-RRHRGVEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCC[NH3+])OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCCC[NH3+])OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H85N2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677162 | |
| Record name | 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
805.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115288-21-6 | |
| Record name | 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl propyl phosphate](/img/structure/B1504083.png)
![[(2R)-2,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B1504084.png)



